molecular formula C14H12O4 B11870421 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate CAS No. 91270-22-3

1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate

Cat. No.: B11870421
CAS No.: 91270-22-3
M. Wt: 244.24 g/mol
InChI Key: IHYXTXXTRPEHAJ-UHFFFAOYSA-N
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Description

1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate is a compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate typically involves the reaction of 1,4-naphthoquinone with butanoic acid derivatives. One common method involves the esterification of 1,4-naphthoquinone with butanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent . Additionally, the compound can interact with enzymes and proteins, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate is unique due to its butanoate ester group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

91270-22-3

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(1,4-dioxonaphthalen-2-yl) butanoate

InChI

InChI=1S/C14H12O4/c1-2-5-13(16)18-12-8-11(15)9-6-3-4-7-10(9)14(12)17/h3-4,6-8H,2,5H2,1H3

InChI Key

IHYXTXXTRPEHAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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